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Compound of Interest

Compound Name:
4-(4,4,5,5-Tetramethyl-1,3,2-

dioxaborolan-2-yl)indolin-2-one

Cat. No.: B1462918 Get Quote

An In-Depth Technical Guide to Oxindole-4-boronic acid, pinacol ester: Properties, Reactivity,

and Applications

This guide provides a comprehensive technical overview of Oxindole-4-boronic acid, pinacol

ester, a key building block for researchers, medicinal chemists, and professionals in drug

development. We will delve into its core chemical properties, reactivity, synthesis, and critical

applications, offering field-proven insights into its practical use.

Introduction: A Versatile Scaffold for Modern
Synthesis
Oxindole-4-boronic acid, pinacol ester (CAS No. 1150271-44-5) is a bifunctional organic

compound that merges the privileged oxindole scaffold with the versatile reactivity of a boronic

acid pinacol ester. The oxindole core is a prominent feature in numerous biologically active

molecules and approved pharmaceuticals, making it a structure of high interest in medicinal

chemistry. The pinacol boronate ester at the 4-position serves as a stable, handleable

precursor to a boronic acid, primarily enabling its use in palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions.[1][2] This strategic combination allows for the late-stage

functionalization of the oxindole core, providing a powerful tool for constructing complex

molecular architectures and exploring structure-activity relationships (SAR) in drug discovery

programs.[3][4]
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Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in

synthesis and analysis.

Key Physicochemical Data
The quantitative properties of Oxindole-4-boronic acid, pinacol ester are summarized below for

quick reference.

Property Value Source(s)

CAS Number 1150271-44-5 [5]

Molecular Formula C₁₄H₁₈BNO₃ [5]

Molecular Weight 259.1 g/mol [5]

Appearance
White to cream or pale brown

solid/powder
[6]

Melting Point 82 - 86 °C

Purity Typically ≥95% [5][7]

Solubility

Soluble in DMSO and other

common organic solvents like

THF, Dioxane

[7]

Stability and Handling Considerations
The pinacol ester group confers significantly greater stability compared to the free boronic acid,

protecting it from dehydration-trimerization (to form boroxines) and facilitating easier handling

and purification. However, a critical property to consider is its susceptibility to hydrolysis.

Hydrolytic Instability: The boronate ester can readily hydrolyze back to the corresponding

boronic acid in the presence of water, particularly under acidic or some basic conditions. This

is a crucial factor in designing reaction workups and, most notably, analytical methods.[1]

Standard reversed-phase HPLC conditions often promote rapid degradation to the boronic

acid, complicating purity analysis.[1]
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Spectroscopic Signature
While a specific public spectrum is not available, the expected spectroscopic characteristics

can be inferred from its structure:

¹H NMR: Distinctive signals would include the singlet for the 12 protons of the two methyl

groups on the pinacol moiety (~1.3 ppm), aromatic protons on the oxindole ring, a singlet for

the CH₂ group of the oxindole core (~3.5 ppm), and a broad singlet for the N-H proton.

¹³C NMR: Key signals would include the quaternary carbons of the pinacol group (~84 ppm),

the carbonyl carbon of the lactam (~175-180 ppm), and various aromatic carbons, including

the carbon atom bearing the boron moiety (C-B bond).

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch

(~3200-3300 cm⁻¹), the lactam C=O stretch (~1700-1720 cm⁻¹), and B-O stretches (~1300-

1400 cm⁻¹).

Mass Spectrometry: The molecular ion peak [M]+ or adducts such as [M+H]+ and [M+Na]+

would be observed at their respective m/z values, confirming the molecular weight.[8]

Synthesis and Mechanistic Considerations
The most prevalent and robust method for synthesizing aryl boronic esters is the Palladium-

catalyzed Miyaura borylation reaction. This approach offers high functional group tolerance and

generally proceeds under mild conditions.

Representative Synthetic Workflow: Miyaura Borylation
The synthesis of Oxindole-4-boronic acid, pinacol ester would typically start from a halogenated

precursor, such as 4-bromooxindole. The reaction involves the coupling of this aryl halide with

bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
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Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation
This is a representative, non-validated protocol based on established literature procedures for

similar transformations.[9][10]

Inert Atmosphere: To a flame-dried reaction vessel, add 4-bromooxindole (1.0 equiv),

bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).
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Reagent Addition: Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv).

Solvent & Purge: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three

times. Add anhydrous, degassed solvent (e.g., dioxane or DMF).

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or

LC-MS for the consumption of the starting material.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified, typically by column

chromatography on silica gel, to yield the final product.

Causality Behind Choices:

Inert Gas: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

An inert atmosphere prevents catalyst degradation.

Anhydrous Solvent: Water can compete in the reaction and hydrolyze the product.

Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle,

regenerating the active catalyst. A moderate base like potassium acetate is often sufficient

and well-tolerated.

Core Reactivity: The Suzuki-Miyaura Cross-
Coupling
The primary utility of Oxindole-4-boronic acid, pinacol ester is its role as a coupling partner in

Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful

methods for forming C(sp²)-C(sp²) bonds.[2]

The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling
This is a representative, non-validated protocol based on established literature procedures.[11]
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Setup: In a reaction tube, combine Oxindole-4-boronic acid, pinacol ester (1.1 equiv), the

desired aryl halide (e.g., 4-iodotoluene, 1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂,

0.05 equiv), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and

water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

Degassing & Heating: Seal the tube, and degas the mixture by bubbling argon through it for

10-15 minutes. Heat the reaction to 80-110 °C (or via microwave irradiation) until the starting

material is consumed.

Workup: Cool the reaction. Dilute with ethyl acetate and water. Separate the layers. Wash

the organic layer with brine, dry over Na₂SO₄, and concentrate.

Purification: Purify the residue by flash column chromatography to obtain the coupled

product.

Applications in Drug Discovery
The true value of this reagent lies in its application. As a versatile building block, it empowers

chemists to rapidly synthesize analogs of lead compounds.[2]

SAR Exploration: By coupling the oxindole core with a wide array of aryl or heteroaryl

halides, researchers can systematically modify the 4-position to probe how different

substituents affect biological activity.

Library Synthesis: The robustness of the Suzuki coupling makes this reagent ideal for

parallel synthesis, allowing for the creation of large libraries of novel oxindole derivatives for

high-throughput screening.

Access to Complex Scaffolds: It serves as a crucial intermediate for building more elaborate

molecular architectures found in potential therapeutics for oncology, inflammation, and

neurodegenerative diseases.[2][3][11]

Analytical & Safety Summary
Analytical Challenges and Solutions
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As mentioned, the primary analytical hurdle is the compound's hydrolysis.[1]

Challenge: Standard reversed-phase HPLC using acidic (e.g., TFA) or neutral aqueous

mobile phases can cause on-column or in-sample degradation to the boronic acid, leading to

inaccurate purity assessments.

Solution: To mitigate this, unconventional methods are required. A successful strategy

involves using an aprotic, non-aqueous diluent (e.g., acetonitrile) for sample preparation and

employing a reversed-phase separation with a highly basic mobile phase (e.g., pH > 11) and

an ion-pairing reagent. This approach stabilizes the ester and provides reliable, reproducible

results.[1]

Storage and Safe Handling
Proper storage and handling are essential to maintain the integrity and safety of the reagent.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term

storage (months to years), -20°C is recommended; for short-term (days to weeks), 0-4°C is

suitable.[7][12]

Handling:

Use in a well-ventilated area or a fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.[13]

Avoid inhalation of dust and prevent contact with skin and eyes.[7]

In case of contact, rinse the affected area thoroughly with water.

According to available safety data sheets, the substance is not classified as hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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